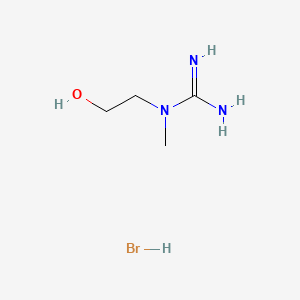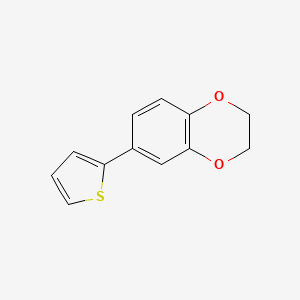
6-(2-Thienyl)-2,3-dihydro-1,4-benzodioxine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-Thienyl)-2,3-dihydro-1,4-benzodioxine is an organic compound that features a benzodioxine ring fused with a thienyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Thienyl)-2,3-dihydro-1,4-benzodioxine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-thienyl-substituted precursors with dihydroxybenzene derivatives in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and the use of solvents like methanol or ethanol to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced catalysts can further enhance the efficiency of the industrial production process .
Análisis De Reacciones Químicas
Types of Reactions
6-(2-Thienyl)-2,3-dihydro-1,4-benzodioxine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thienyl group to a thiol or other reduced forms.
Substitution: Electrophilic substitution reactions can occur at the thienyl ring, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents are employed under controlled conditions to achieve substitution
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
6-(2-Thienyl)-2,3-dihydro-1,4-benzodioxine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, including polymers and electronic devices
Mecanismo De Acción
The mechanism of action of 6-(2-Thienyl)-2,3-dihydro-1,4-benzodioxine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparación Con Compuestos Similares
Similar Compounds
2-Thienyl- and 2-Benzothienyl-Substituted Compounds: These compounds share structural similarities with 6-(2-Thienyl)-2,3-dihydro-1,4-benzodioxine and exhibit similar chemical reactivity.
Thioxopyrimidines: These compounds also contain sulfur and exhibit diverse biological activities
Uniqueness
This compound is unique due to its specific combination of a benzodioxine ring and a thienyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C12H10O2S |
|---|---|
Peso molecular |
218.27 g/mol |
Nombre IUPAC |
6-thiophen-2-yl-2,3-dihydro-1,4-benzodioxine |
InChI |
InChI=1S/C12H10O2S/c1-2-12(15-7-1)9-3-4-10-11(8-9)14-6-5-13-10/h1-4,7-8H,5-6H2 |
Clave InChI |
BUSIQQXNPQFPCP-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C(O1)C=CC(=C2)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Phenyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B15204915.png)
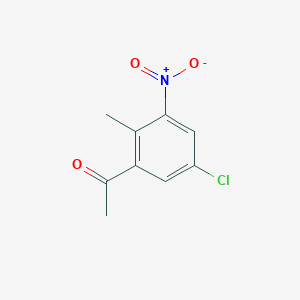
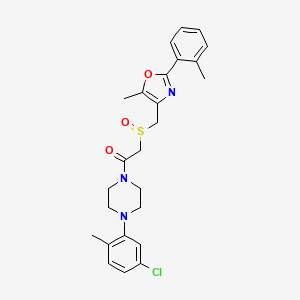


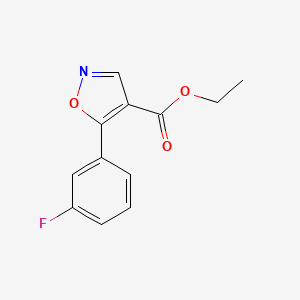
![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzyl alcohol](/img/structure/B15204967.png)
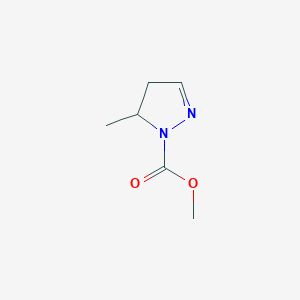
![3-Benzyl-9-methoxy-3,7-diaza-bicyclo[3.3.1]nonane dihydrochloride](/img/structure/B15204970.png)
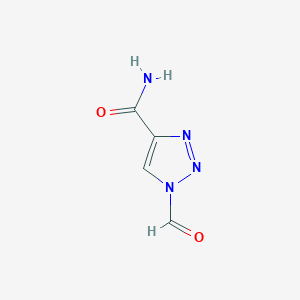


![8-Bromo-7-methyl-6-nitroimidazo[1,2-a]pyridine](/img/structure/B15204984.png)
